

# 4-Hydroxydiphenylamine CAS 122-37-2 physical properties

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## Compound of Interest

Compound Name: 4-Hydroxydiphenylamine

Cat. No.: B052144

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An In-depth Technical Guide to the Physical Properties of **4-Hydroxydiphenylamine** (CAS 122-37-2)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Hydroxydiphenylamine**, also known as 4-anilinophenol, is an aromatic organic compound with the chemical formula  $C_{12}H_{11}NO$ .<sup>[1]</sup> It is a solid at room temperature and finds application as an antioxidant, a stabilizer in materials like rubber and plastics, and as an intermediate in the synthesis of dyes and other chemicals.<sup>[2][3]</sup> This document provides a comprehensive overview of the core physical and chemical properties of **4-Hydroxydiphenylamine** (CAS 122-37-2), presenting quantitative data in structured tables, detailing standard experimental protocols for property determination, and visualizing key informational relationships and workflows.

## Chemical Identity and Structure

This section summarizes the key identifiers for **4-Hydroxydiphenylamine**.

Identifier	Value
CAS Number	122-37-2[4]
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO[1]
Molecular Weight	185.22 g/mol [4]
IUPAC Name	4-anilinophenol[4]
Synonyms	p-Anilinophenol, 4-(phenylamino)phenol, N-Phenyl-p-aminophenol[5]
SMILES	C1=CC=C(C=C1)NC2=CC=C(C=C2)O[4]
InChI Key	JTTMYKSFKOOQLP-UHFFFAOYSA-N[4]

## Tabulated Physical Properties

The following tables provide a summary of the key physical properties of **4-Hydroxydiphenylamine**, compiled from various sources.

**Table 2.1: General and Thermal Properties**

Property	Value	Source(s)
Physical State	Solid. Appears as gray solid leaflets or white to gray to brown powder/lump.[5][6]	
Melting Point	66 - 73 °C[5][7]	
Boiling Point	330.7 °C at 760 mmHg	
	215 - 218 °C at 12 mmHg[7]	
	190 °C[5][8]	
Flash Point	146.2 °C to 209 °C[5][8]	
Density	1.203 g/cm <sup>3</sup>	

**Table 2.2: Solubility and Partitioning**

Property	Value	Source(s)
Water Solubility	0.22 g/L (Predicted)[9]	
Insoluble in water (General observation)[5]		
Solvent Solubility	Soluble in ethanol, ether, acetone, chloroform, benzene, and alkali.[1][5]	
DMSO: $\geq 80.00$ mg/mL[3][10]		
PBS (pH 7.2): $\geq 10$ mg/mL[1]		
LogP (Octanol-Water)	2.82[4][9] to 3.2[9]	

**Table 2.3: Physicochemical Data**

Property	Value	Source(s)
pKa (Strongest Acidic)	9.97 - 10.46 (Predicted)[9]	
Vapor Pressure	8.52E-05 mmHg at 25°C	
Refractive Index	1.67 (Estimate)	
Polar Surface Area	32.26 Å <sup>2</sup> [9]	
Hydrogen Bond Donor Count	2[9]	
Hydrogen Bond Acceptor Count	2[11]	
Rotatable Bond Count	2[11]	

## Experimental Protocols

This section provides generalized methodologies for determining the key physical properties of **4-Hydroxydiphenylamine**.

### Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity and is determined by observing the temperature range over which the substance transitions from a solid to a liquid.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of finely powdered, dry **4-Hydroxydiphenylamine** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** The capillary tube is placed in a calibrated melting point apparatus, which contains a heating block or an oil bath and a thermometer or digital temperature sensor.
- **Heating:** The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For pure crystalline solids, this range is typically narrow.

## Solubility Assessment

Solubility is determined by adding a solute to a solvent until no more solute dissolves, creating a saturated solution.

Methodology: Visual Saturation Method

- **Solvent Selection:** A known volume (e.g., 1 mL) of the selected solvent (e.g., water, ethanol, DMSO) is placed in a small test tube or vial.
- **Solute Addition:** A pre-weighed, small amount of **4-Hydroxydiphenylamine** is added to the solvent.
- **Mixing:** The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to facilitate dissolution. Sonication may be recommended for solvents like DMSO to aid dissolution.<sup>[3][10]</sup>
- **Observation:** The solution is visually inspected for any undissolved solid particles.

- Iteration: If the solid dissolves completely, further aliquots are added until a saturated solution with excess solid is formed.
- Quantification: The total mass of the dissolved solid is used to calculate the solubility, often expressed in g/L or mg/mL.

## Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and identity of a compound.

Methodology: General Workflow

- Sample Preparation: The **4-Hydroxydiphenylamine** sample is prepared according to the requirements of the specific spectroscopic technique.
  - NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ ): The solid is dissolved in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{CDCl}_3$ ).
  - FTIR: The solid is mixed with KBr and pressed into a pellet, or analyzed as a thin film or in solution.[\[4\]](#)
  - UV-Vis: The solid is dissolved in a UV-transparent solvent (e.g., ethanol, methanol) to prepare a dilute solution of known concentration.
  - Mass Spectrometry (MS): The sample is introduced into the instrument, often via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), where it is ionized.[\[4\]](#)
- Data Acquisition: The prepared sample is placed in the spectrometer (e.g., Bruker, Varian, Agilent), and the spectrum is acquired under optimized instrumental parameters.[\[4\]](#)[\[12\]](#)
- Data Processing and Analysis: The raw data is processed to generate a spectrum. The resulting peaks, absorbances, and fragmentation patterns are analyzed to confirm the molecular structure and functional groups of **4-Hydroxydiphenylamine**.

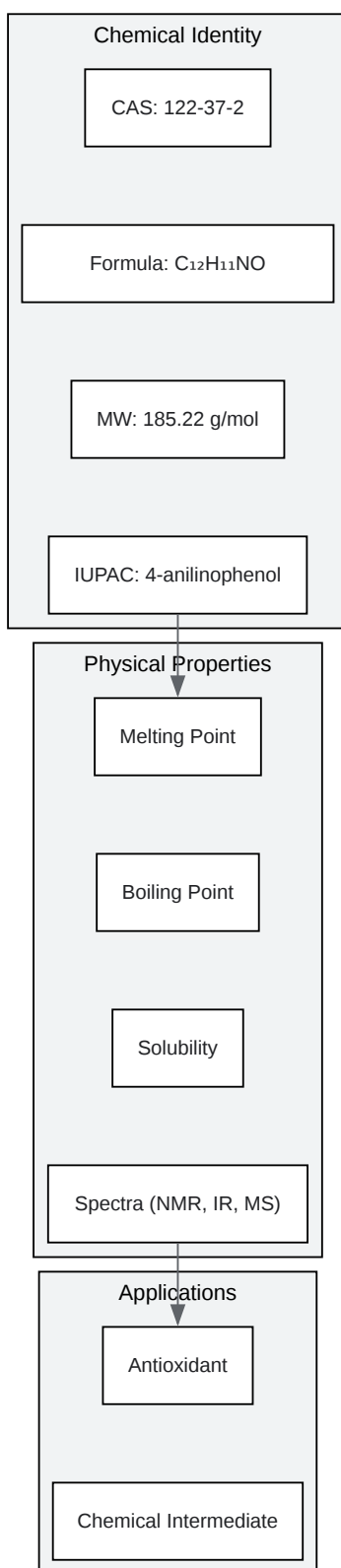
## Spectroscopic Data Overview

- $^1\text{H}$  NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule.

- Mass Spectrometry: GC-MS and LC-MS data show a molecular ion peak corresponding to the compound's molecular weight (185.22 g/mol ) and characteristic fragmentation patterns. [\[4\]](#)
- UV-Vis Spectra: The UV-Visible spectrum reveals the electronic transitions within the molecule. [\[4\]](#)
- IR Spectra: The infrared spectrum identifies the functional groups present, such as N-H and O-H stretching vibrations. Data is available for both KBr-pellet and vapor phase techniques. [\[4\]](#)

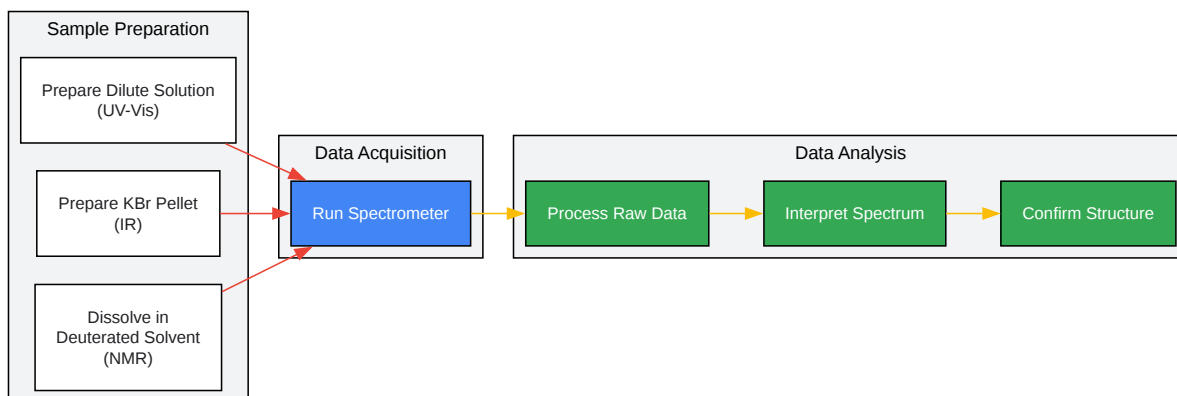
## Visualizations

The following diagrams illustrate key relationships and workflows related to the characterization of **4-Hydroxydiphenylamine**.



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Caption: Logical relationship between identity, properties, and applications.



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Caption: General workflow for spectroscopic analysis of **4-Hydroxydiphenylamine**.





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Caption: Experimental workflow for determining solubility.

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